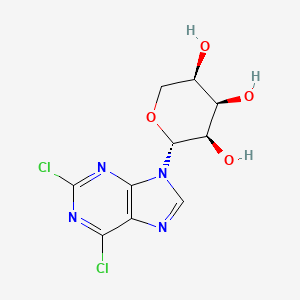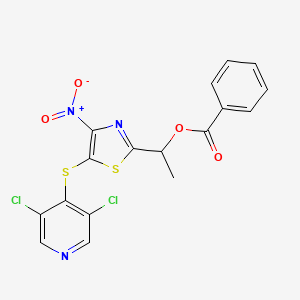
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the acridine family, characterized by a tricyclic aromatic system. The presence of bromine atoms and a naphthalene moiety enhances its reactivity and potential utility in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-dimethylacridine and 1-bromonaphthalene.
Coupling Reaction: The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Acridines: Products with different functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced aromaticity or additional hydrogen atoms.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine depends on its specific application:
Biological Activity: The compound may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells.
Material Science: In electronic applications, it may facilitate charge transfer and improve the efficiency of devices like LEDs.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine: Lacks the bromine atoms, leading to different reactivity and applications.
2,7-Dibromo-9,9-dimethylacridine:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is unique due to the combination of bromine atoms and a naphthalene moiety, which enhances its reactivity and potential utility in various fields. This combination allows for diverse chemical modifications and applications that are not possible with simpler acridine derivatives.
Propiedades
Fórmula molecular |
C25H19Br2N |
|---|---|
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
2,7-dibromo-9,9-dimethyl-10-naphthalen-1-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)20-14-17(26)10-12-23(20)28(24-13-11-18(27)15-21(24)25)22-9-5-7-16-6-3-4-8-19(16)22/h3-15H,1-2H3 |
Clave InChI |
BVQROECRYLQXGN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




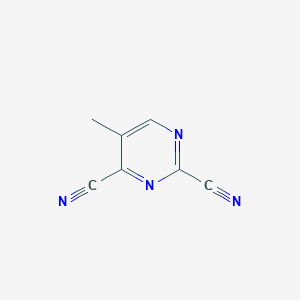



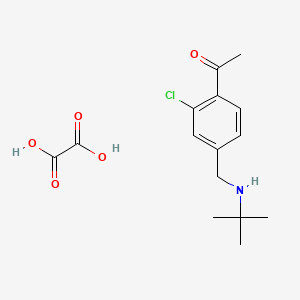

![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
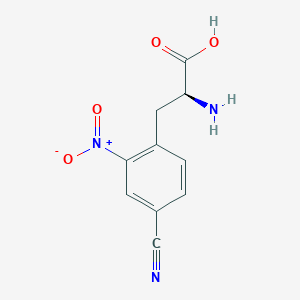
![1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
